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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone

CAS No.: 898764-45-9

Cat. No.: B1343419

Get Quote

Executive Summary & Chemical Identity
2'-Chloro-3-phenylpropiophenone represents a critical intermediate in the synthesis of

substituted dihydrochalcones and potential central nervous system (CNS) active agents. Unlike

its isomer 3-(2-chlorophenyl)propiophenone, this molecule features the chlorine substituent on

the benzoyl ring (Ring A), introducing significant steric and electronic effects that alter its

spectroscopic signature.
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Parameter Data

IUPAC Name 1-(2-chlorophenyl)-3-phenylpropan-1-one

Common Name 2'-Chloro-dihydrochalcone

CAS Registry 898764-45-9

Molecular Formula C₁₅H₁₃ClO

Molecular Weight 244.72 g/mol

Monoisotopic Mass 244.0655 Da

Physical State
Viscous oil or low-melting solid (approx.[1] mp

30–40 °C predicted)

Synthesis & Impurity Profile
Understanding the synthetic origin is essential for interpreting spectroscopic impurities (e.g.,

solvent peaks, unreacted starting materials).

Primary Route: Catalytic hydrogenation of 2'-chlorochalcone.

Key Impurities:

2'-Chlorochalcone:[2] Olefinic protons at δ 7.5–8.0 ppm (doublets, J~15 Hz).

2'-Chloroacetophenone:[3] Singlet at δ 2.6 ppm (methyl ketone).

Benzaldehyde: Aldehyde proton at δ 10.0 ppm.[3]
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Figure 1: Synthetic pathway illustrating the origin of the dihydrochalcone scaffold.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The 2'-chloro substituent exerts a steric ortho-effect, twisting the carbonyl group out of

coplanarity with the benzene ring. This results in a distinct shielding pattern compared to

unsubstituted propiophenone.

¹H NMR Analysis (400 MHz, CDCl₃)
The spectrum is characterized by two distinct aromatic systems and a flexible ethylene linker.
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Shift (δ ppm) Mult. Integration
Coupling

(Hz)
Assignment

Structural

Logic

7.35 – 7.45 m 2H -
H-3', H-6'

(Ring A)

H-6' is

typically

deshielded by

C=O, but

steric twist by

2-Cl reduces

this effect

compared to

propiophenon

e.

7.25 – 7.32 m 4H -

H-4', H-5'

(Ring A) + H-

m (Ring B)

Overlapping

aromatic

region.

7.18 – 7.22 m 3H -
H-o, H-p

(Ring B)

Standard

monosubstitu

ted phenyl

group (Ring

B).

3.25 t 2H J = 7.4
α-CH₂ (-CO-

CH₂-)

Deshielded

by adjacent

carbonyl.

Triplet due to

β-CH₂.

3.05 t 2H J = 7.4
β-CH₂ (-CH₂-

Ph)

Deshielded

by phenyl

ring (Ring B).

Diagnostic Feature: The 2'-Cl substituent prevents the typical "roofing" effect seen in symmetric

systems. The α-CH₂ protons (3.25 ppm) are significantly downfield of standard alkyl chains due

to the anisotropic cone of the carbonyl.
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¹³C NMR Analysis (100 MHz, CDCl₃)
Shift (δ ppm) Carbon Type Assignment Notes

203.5 C=O Carbonyl

Slightly upfield vs.

propiophenone

(200.5) due to steric

inhibition of

resonance.

141.2 Cq C-1 (Ring B)
Ipso carbon of the 3-

phenyl ring.

139.5 Cq C-1' (Ring A)
Ipso carbon attached

to C=O.

131.5 Cq C-2' (Ring A)

C-Cl carbon

(distinctive weak

intensity).

130.8 CH C-6' (Ring A) Ortho to carbonyl.

129.5 CH C-3' (Ring A) Ortho to chlorine.

128.5 CH C-meta (Ring B)
Standard phenyl

signal.

128.3 CH C-ortho (Ring B)[4]
Standard phenyl

signal.

126.9 CH C-4', C-5'
Ring A meta/para

positions.

126.1 CH C-para (Ring B)

44.8 CH₂ α-CH₂
Carbonyl-adjacent

methylene.

30.2 CH₂ β-CH₂ Benzylic methylene.

Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups, specifically the ketone and the aryl chloride.
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C=O Stretch (1705–1695 cm⁻¹):

Observation: Higher frequency than typical conjugated ketones (~1685 cm⁻¹).

Mechanism:[5][6] The bulky 2'-chloro group forces the carbonyl out of the benzene plane,

reducing π-π conjugation (steric inhibition of resonance), giving the carbonyl more

"aliphatic" character.

C-H Stretch (Aromatic) (3060 cm⁻¹): Weak intensity.

C-H Stretch (Aliphatic) (2930, 2860 cm⁻¹): Methylene linker modes.

Aryl C-Cl Stretch (1050–1080 cm⁻¹): Characteristic band for chloroarenes.

Ring Breathing (1590, 1470 cm⁻¹): Aromatic skeletal vibrations.

Mass Spectrometry (MS) - EI Mode
The fragmentation pattern is dominated by α-cleavage adjacent to the carbonyl group. Unlike

alkyl ketones, the McLafferty rearrangement is suppressed because the γ-hydrogens are part

of the aromatic Ring B system.

Fragmentation Pathway[5][7]
Molecular Ion [M]⁺:m/z 244 (100%) / 246 (33%). Characteristic 3:1 chlorine isotope pattern.

Base Peak (α-Cleavage):m/z 139/141.

Structure:2-Chlorobenzoyl cation [2-Cl-C₆H₄-C≡O]⁺.

Mechanism:[5][6] Cleavage of the bond between the carbonyl carbon and the α-

methylene.

Tropylium Ion:m/z 91.

Structure: [C₇H₇]⁺.

Origin: Derived from the 3-phenylpropyl chain (Ring B) after cleavage and rearrangement.
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Phenyl Cation:m/z 111/113.

Structure: [2-Cl-C₆H₄]⁺.

Origin: Loss of CO (28 Da) from the base peak (m/z 139).
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Figure 2: Electron Ionization (EI) fragmentation pathway highlighting the diagnostic α-cleavage.

Experimental Protocols
Sample Preparation for NMR

Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard solvent. Ensure it is

neutralized (filtered through basic alumina) if the sample is acid-sensitive, though this ketone

is generally stable.

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
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Reference: Calibrate to the residual CHCl₃ peak at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

Sample Preparation for GC-MS
Dilution: Prepare a 100 µg/mL solution in Methanol or Ethyl Acetate.

Injection: 1 µL split injection (split ratio 20:1).

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

Temperature Program: Start at 80°C (hold 1 min), ramp 20°C/min to 280°C. The compound

typically elutes late due to high boiling point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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